molecular formula C19H24O2 B1293728 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid CAS No. 56531-57-8

3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid

Cat. No.: B1293728
CAS No.: 56531-57-8
M. Wt: 284.4 g/mol
InChI Key: OSUAHUMJPBHFKV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including cyclohexaamylose, which it inhibits . The nature of these interactions often involves the formation of coordination complexes, such as mononuclear tris(carboxylate) complexes with metals like manganese, nickel, cobalt, and zinc . These interactions highlight the compound’s potential in modulating enzymatic activities and influencing biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the stability and degradation of cellular components, thereby impacting overall cell function . Additionally, its interactions with specific proteins and enzymes can lead to changes in cellular metabolism, further underscoring its significance in biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One notable mechanism involves the inhibition of phenyl ester hydrolysis by cycloheptaamylose . This inhibition is achieved through the compound’s binding interactions with the enzyme, leading to changes in enzyme activity. Additionally, the formation of coordination complexes with metals can result in enzyme activation or inhibition, further influencing biochemical pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to modulate cellular processes over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects on cellular function and metabolism. At higher dosages, toxic or adverse effects can be observed, highlighting the importance of dosage optimization in research and therapeutic applications . Threshold effects and dose-dependent responses are critical considerations in the study of this compound’s biochemical properties.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interactions with enzymes such as cyclohexaamylose play a crucial role in its metabolic activity . These interactions can lead to changes in the levels of specific metabolites, further impacting cellular metabolism and biochemical pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for elucidating the compound’s overall biochemical activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is a critical factor in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods:

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include strong acids or bases, organic solvents, and catalysts to facilitate the reactions .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)adamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2/c1-12-3-4-16(5-13(12)2)18-7-14-6-15(8-18)10-19(9-14,11-18)17(20)21/h3-5,14-15H,6-11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUAHUMJPBHFKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50971978
Record name 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56531-57-8
Record name 3-(3,4-Dimethylphenyl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56531-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Adamantanecarboxylic acid, 1-(3,4-xylyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056531578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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